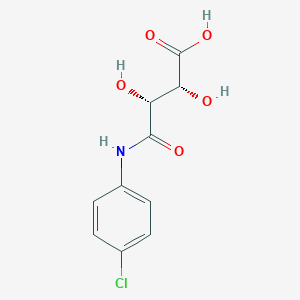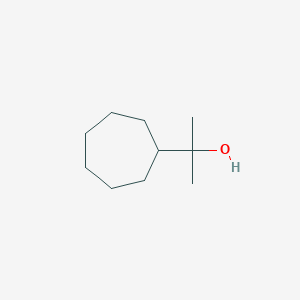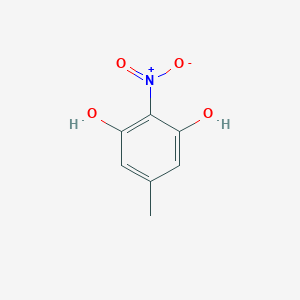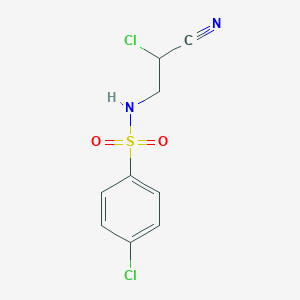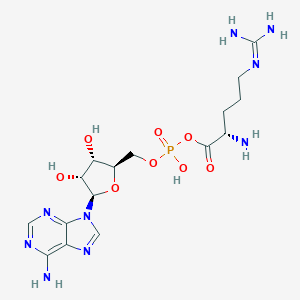
Arginyl adenylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginyl adenylate is a naturally occurring amino acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is formed by the reaction of arginine and ATP, and it has been found to play a crucial role in various biochemical and physiological processes.
Wirkmechanismus
Arginyl adenylate functions as a signaling molecule in various biochemical pathways. It has been found to activate the mTOR pathway, which is involved in cell growth and proliferation. Additionally, arginyl adenylate has been shown to activate the NF-κB pathway, which plays a role in inflammation and immunity.
Biochemische Und Physiologische Effekte
Arginyl adenylate has been found to have a wide range of biochemical and physiological effects. This molecule has been shown to enhance protein synthesis and promote cell growth and proliferation. Additionally, arginyl adenylate has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Arginyl adenylate has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized in vitro. Additionally, arginyl adenylate has been found to have low toxicity, making it a safe candidate for in vivo studies. However, the use of arginyl adenylate in lab experiments is limited by its instability and short half-life.
Zukünftige Richtungen
There are several potential future directions for research on arginyl adenylate. One area of interest is the development of arginyl adenylate-based therapies for the treatment of autoimmune diseases. Additionally, the role of arginyl adenylate in wound healing and tissue repair is an area of active research. Finally, the potential use of arginyl adenylate as a dietary supplement for enhancing muscle growth and athletic performance is an area of interest.
Synthesemethoden
Arginyl adenylate is synthesized in vivo by the enzyme arginyl-tRNA synthetase, which catalyzes the reaction between arginine and ATP. The resulting arginyl adenylate is then used as a substrate for protein synthesis.
Wissenschaftliche Forschungsanwendungen
Arginyl adenylate has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule has been found to have anti-inflammatory properties, and it has been shown to enhance wound healing and tissue repair. Additionally, arginyl adenylate has been found to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
15470-08-3 |
|---|---|
Produktname |
Arginyl adenylate |
Molekularformel |
C16H26N9O8P |
Molekulargewicht |
503.41 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |
InChI-Schlüssel |
AJYPLWAQPDERQG-TWBCTODHSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
Andere CAS-Nummern |
15470-08-3 |
Synonyme |
arginyl adenylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



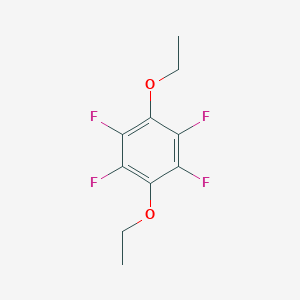

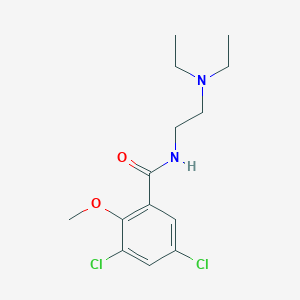
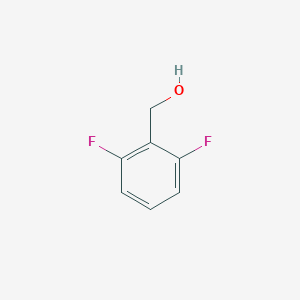
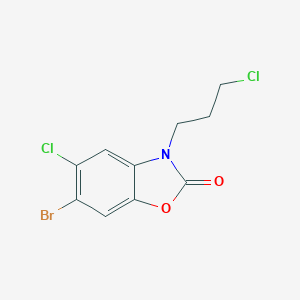
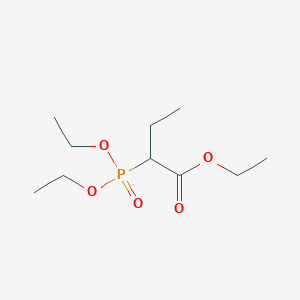
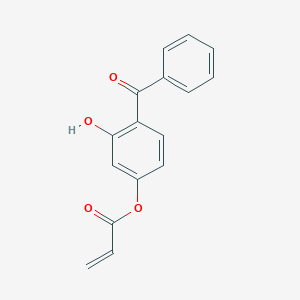
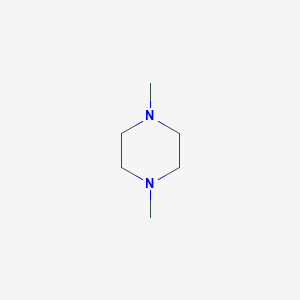
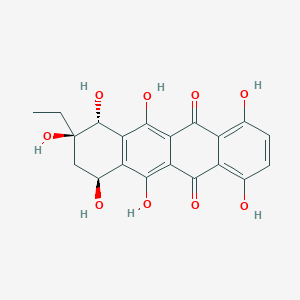
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
